

2-Bromo-4,6-difluoropyridine reactivity and stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4,6-difluoropyridine

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An In-depth Technical Guide to the Reactivity and Stability of **2-Bromo-4,6-difluoropyridine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,6-difluoropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry, agrochemicals, and materials science.^[1] Its trifunctional nature, featuring a reactive bromine atom and two fluorine atoms on an electron-deficient pyridine ring, allows for sequential and regioselective functionalization. This guide provides a comprehensive overview of its stability, reactivity, and common synthetic applications, supported by experimental data and protocols. The strategic positioning of the halogen atoms makes it an ideal scaffold for introducing diverse molecular fragments through various reaction pathways.^[1]
^[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of **2-Bromo-4,6-difluoropyridine** is presented below.

Property	Value	Reference
CAS Number	41404-63-1	[3][4][5][6]
Molecular Formula	C ₅ H ₂ BrF ₂ N	[1][3][5]
Molecular Weight	193.98 g/mol	[1][3][5]
Boiling Point	190.8°C at 760 mmHg	[3]
Density	1.808 g/cm ³	[3]
Flash Point	69.2°C	[3]
Appearance	Colorless to light yellow liquid	[7]
Canonical SMILES	<chem>C1=C(C=C(N=C1F)Br)F</chem>	[3][5]
InChI Key	UYYVKWWFAWWTABT-UHFFFAOYSA-N	[3]

Stability and Handling

Stability: **2-Bromo-4,6-difluoropyridine** is generally stable under standard laboratory conditions. However, as with many halogenated pyridines, it should be protected from strong bases, heat, and direct light to prevent degradation.

Handling and Storage:

- **Storage:** It is recommended to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). [1][8]
Recommended storage temperatures are typically 2-8°C. [1]
- **Hazards:** The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. [8]
- **Personal Protective Equipment (PPE):** Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a chemical fume hood to avoid inhalation. [8][9]

Chemical Reactivity

The reactivity of **2-Bromo-4,6-difluoropyridine** is dominated by the nature and position of its three halogen substituents on the electron-deficient pyridine core. The primary reaction pathways are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is activated towards nucleophilic attack at the positions ortho and para to the ring nitrogen (C2, C4, and C6).^[10] In SNAr reactions, the rate of halogen displacement typically follows the order $F > Cl > Br > I$.^[11] This is due to the high electronegativity of fluorine, which makes the attached carbon atom more electrophilic and stabilizes the intermediate Meisenheimer complex.^[11]

For **2-Bromo-4,6-difluoropyridine**, nucleophilic attack is expected to occur preferentially at the C4 or C6 positions, leading to the displacement of a fluoride ion. The C-Br bond is significantly less reactive under SNAr conditions.

Caption: General workflow for SNAr on **2-Bromo-4,6-difluoropyridine**.

General Experimental Protocol for Nucleophilic Aromatic Substitution:

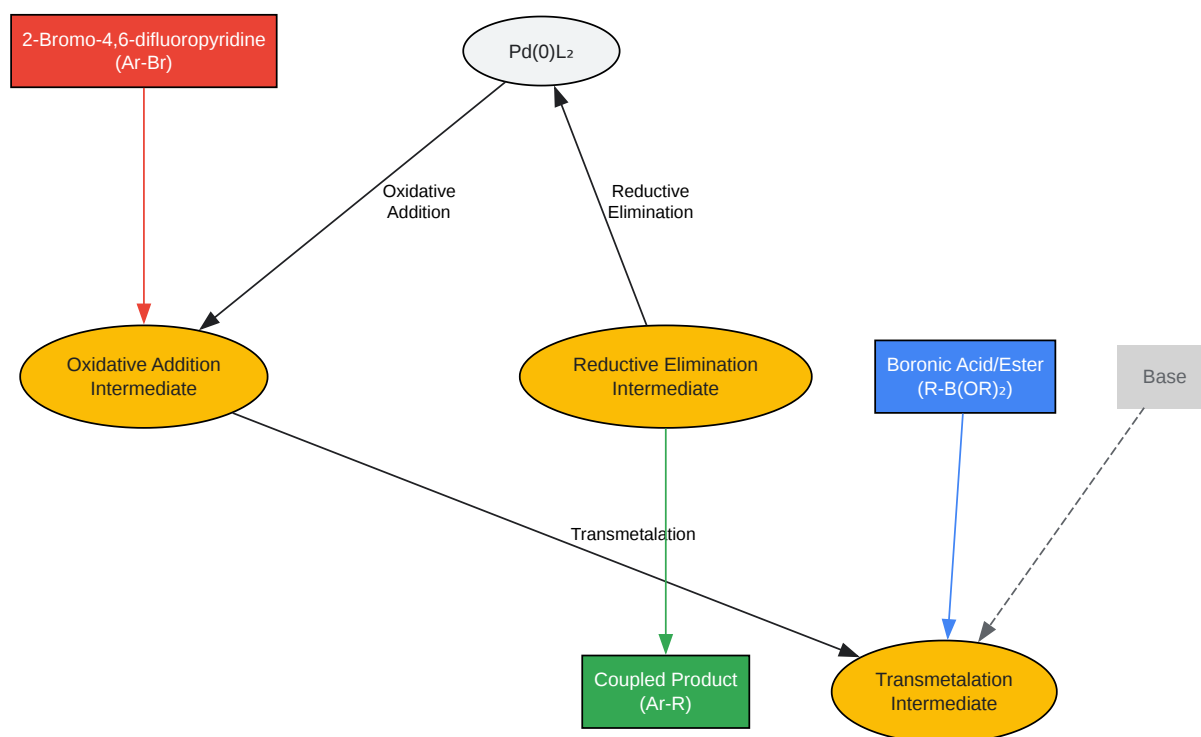
- To a solution of **2-Bromo-4,6-difluoropyridine** (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or THF) is added the nucleophile (1.0-1.5 eq.).
- A base (e.g., K_2CO_3 , Cs_2CO_3 , or NaH, 1.5-3.0 eq.) is added if the nucleophile is not anionic.
- The reaction mixture is stirred at a temperature ranging from room temperature to 100°C and monitored by TLC or LC-MS until the starting material is consumed.
- Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate, DCM).
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

- The crude product is purified by flash column chromatography to yield the desired substituted pyridine.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C2 position is the primary site for palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-Br bond compared to the C-F bond, which facilitates the initial oxidative addition step.^[12] This allows for selective functionalization at the C2 position while leaving the C-F bonds intact for potential subsequent S_NAr reactions.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the C-Br position with various organoboron reagents.^{[13][14]}



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

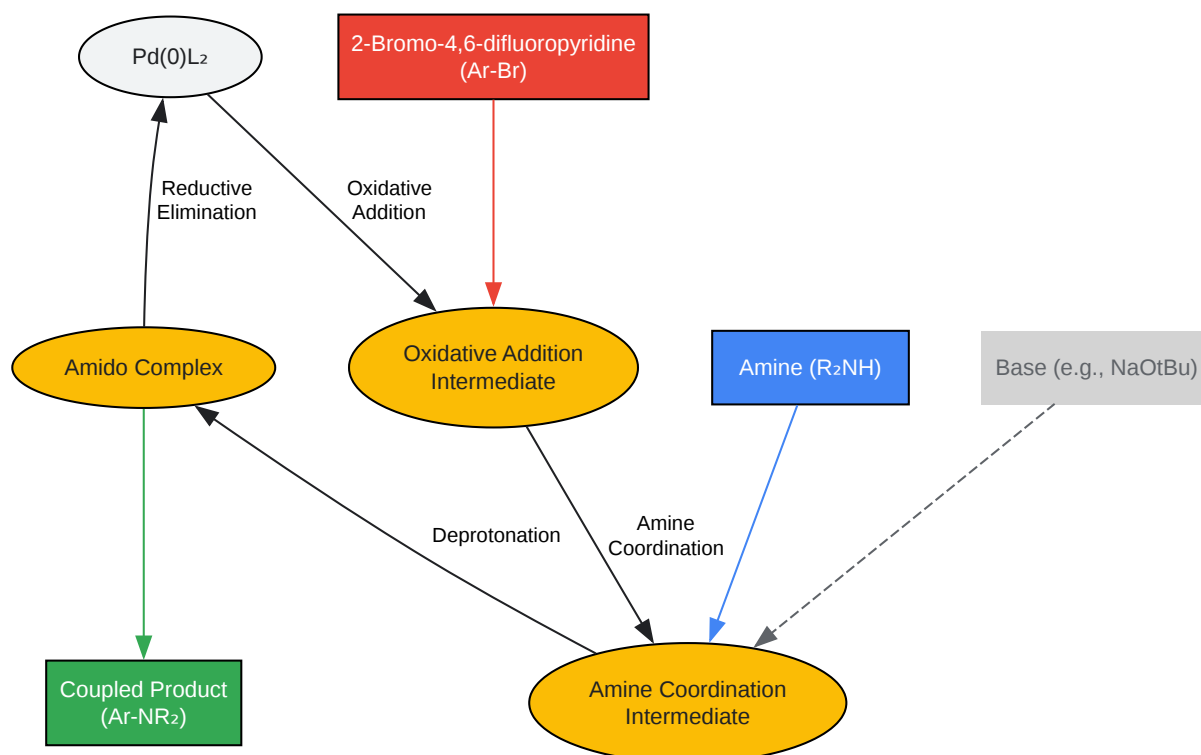
General Experimental Protocol for Suzuki-Miyaura Coupling:

- In an oven-dried Schlenk flask, combine **2-Bromo-4,6-difluoropyridine** (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%), a ligand if necessary (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq.).[\[13\]](#)
- Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen) three times.
- Add degassed solvent(s) (e.g., dioxane, toluene, DMF, often with water).
- Heat the mixture with stirring to the desired temperature (typically 80-120°C) and monitor by TLC or LC-MS.
- After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the residue via flash column chromatography.

Table of Suzuki-Miyaura Coupling Conditions (Illustrative) Specific literature examples for **2-Bromo-4,6-difluoropyridine** are limited, thus the following are representative conditions based on similar 2-bromopyridine substrates.[\[13\]](#)

Boronic Acid Partner	Catalyst / Ligand	Base	Solvent	Temp (°C)	Yield (%)
Phenylboronic acid	Pd(PPh ₃) ₄	K ₂ CO ₃	Toluene/H ₂ O	100	85-95
4-Methoxyphenylboronic acid	Pd(dppf)Cl ₂	Cs ₂ CO ₃	Dioxane	90	90-98
Thiophene-2-boronic acid	Pd ₂ (dba) ₃ / SPhos	K ₃ PO ₄	Toluene	110	80-92
4-Acetylphenylboronic acid	Pd(OAc) ₂ / XPhos	K ₂ CO ₃	Dioxane/H ₂ O	100	75-88

This reaction is a key method for forming C-N bonds, coupling the C-Br position with a wide variety of primary and secondary amines.[\[15\]](#)[\[16\]](#)



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Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

General Experimental Protocol for Buchwald-Hartwig Amination:

- Charge an oven-dried Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, RuPhos, 1.1-1.5 eq. relative to Pd), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LiHMDS, 1.2-2.0 eq.).^[17]
- Seal the tube, and evacuate and backfill with an inert gas (argon or nitrogen).
- Add **2-Bromo-4,6-difluoropyridine** (1.0 eq.), the amine (1.1-1.5 eq.), and an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).
- Seal the tube and heat the mixture with vigorous stirring at the required temperature (typically 80-110°C) until the reaction is complete as monitored by LC-MS.

- Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and the catalyst.
- Concentrate the filtrate and purify the residue by flash column chromatography.

Table of Buchwald-Hartwig Amination Conditions (Illustrative) The following are representative conditions based on the amination of 2-bromopyridines.[16]

Amine Partner	Catalyst / Ligand	Base	Solvent	Temp (°C)	Yield (%)
Morpholine	Pd ₂ (dba) ₃ / Xantphos	NaOt-Bu	Toluene	100	88-96
Aniline	Pd(OAc) ₂ / BINAP	CS ₂ CO ₃	Dioxane	110	85-95
Benzylamine	Pd(OAc) ₂ / RuPhos	K ₃ PO ₄	Toluene	100	90-98
Diethylamine	Pd ₂ (dba) ₃ / XPhos	LiHMDS	THF	80	70-85

Conclusion

2-Bromo-4,6-difluoropyridine is a highly valuable and versatile building block for chemical synthesis. Its reactivity is characterized by a distinct orthogonality between its halogen substituents: the fluorine atoms are susceptible to nucleophilic aromatic substitution, while the bromine atom is the preferred site for palladium-catalyzed cross-coupling reactions. This predictable regioselectivity allows for the rational design of complex molecular architectures, making it an indispensable tool for professionals in drug discovery and materials science. Proper handling and storage are essential to maintain its stability and ensure safe and successful experimentation.

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- To cite this document: BenchChem. [2-Bromo-4,6-difluoropyridine reactivity and stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1280869#2-bromo-4-6-difluoropyridine-reactivity-and-stability]

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